molecular formula C5H7N5 B13632215 4-(2-Azidoethyl)-1h-pyrazole

4-(2-Azidoethyl)-1h-pyrazole

Cat. No.: B13632215
M. Wt: 137.14 g/mol
InChI Key: DKRBRUCHGPCPLA-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an azidoethyl (-CH₂CH₂N₃) group at the 4-position. Its molecular formula is C₅H₇N₅, with a molecular weight of 137.14 g/mol (calculated). The azide group confers reactivity for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

4-(2-azidoethyl)-1H-pyrazole

InChI

InChI=1S/C5H7N5/c6-10-7-2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)

InChI Key

DKRBRUCHGPCPLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)CCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)-1h-pyrazole typically involves the N-alkylation of pyrazole with an azidoethyl halide. One common method is the reaction of pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(2-Azidoethyl)-1h-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-1h-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides are commonly used.

    Cycloaddition: Copper(I) catalysts are often employed in click reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of the azido group.

Scientific Research Applications

4-(2-Azidoethyl)-1h-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-1h-pyrazole primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and material science . The pyrazole ring itself can also participate in various interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-azidoethyl)-1H-pyrazole with structurally or functionally related pyrazole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
4-(2-Azidoethyl)-1H-pyrazole Azidoethyl (-CH₂CH₂N₃) at C4 C₅H₇N₅ 137.14 Reactive azide group; moderate polarity Click chemistry, bioconjugation, polymer synthesis
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole Azidoethyl at C4; methyl at C3/C5 C₇H₁₂N₅ 165.20 Increased steric hindrance; higher lipophilicity Stabilized intermediates for drug discovery
1-(2-Azidoethyl)-1H-pyrazole Azidoethyl at C1 C₅H₇N₅ 137.14 Structural isomer; altered electronic distribution Comparative studies on regiochemical effects in synthesis
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Boronic ester at C4 C₉H₁₄BNO₂ 179.03 Boron-based reactivity; air/moisture-sensitive Suzuki-Miyaura cross-coupling for C–C bond formation
Azo dye derivatives (e.g., compound 89) Diazenyl (-N=N-) groups; chloro/methoxy substituents C₁₄H₁₃ClN₆ 300.45 Chromophoric; antimicrobial activity Textile dyes, antimicrobial agents
1-Methyl-4-(trifluoromethyl)-1H-pyrazole Trifluoromethyl (-CF₃) at C4; methyl at N1 C₅H₅F₃N₂ 150.10 Electron-withdrawing CF₃ group; enhanced metabolic stability Agrochemicals, pharmaceuticals

Key Comparisons

Reactivity and Functional Groups

  • Azidoethyl vs. Boronic Ester : The azide group enables click chemistry (e.g., CuAAC), while the boronic ester facilitates cross-coupling reactions. This distinction makes 4-(2-azidoethyl)-1H-pyrazole more suitable for bioconjugation, whereas the boronic ester variant is prioritized in synthetic organic chemistry .
  • Azidoethyl vs. Azo Groups : Azo derivatives (e.g., compound 89) exhibit antimicrobial properties due to their conjugated diazenyl systems, whereas azidoethyl pyrazoles are primarily reactive intermediates .

Structural Effects Regiochemistry: 1-(2-Azidoethyl)-1H-pyrazole (azidoethyl at N1) vs. 4-substituted analogs show divergent electronic profiles. The N1-substituted isomer may exhibit reduced stability due to proximity to the pyrazole nitrogen lone pairs .

Applications

  • Drug Discovery : Azidoethyl pyrazoles are used to generate triazole-linked bioconjugates, whereas trifluoromethyl analogs (e.g., 1-methyl-4-CF₃-pyrazole) leverage fluorine’s metabolic stability for bioactive molecules .
  • Materials Science : Boronic ester pyrazoles contribute to metal-organic frameworks (MOFs), while azo dyes are applied in photodynamic therapy and sensing .

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